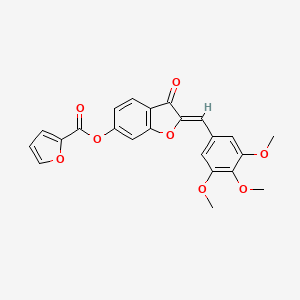

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

説明

The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (hereafter referred to as the "target compound") is a benzofuran derivative with a molecular formula of C₂₃H₁₈O₈ and a molecular weight of 422.39 g/mol . Its structure features:

- A dihydrobenzofuran-3-one core.

- A (Z)-3,4,5-trimethoxybenzylidene substituent at the C2 position.

- A furan-2-carboxylate ester at the C6 position.

Its ChemSpider ID is 1410828, and it is registered under CAS RN 858753-67-0 .

特性

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O8/c1-26-19-10-13(11-20(27-2)22(19)28-3)9-18-21(24)15-7-6-14(12-17(15)31-18)30-23(25)16-5-4-8-29-16/h4-12H,1-3H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNBKVQLPBLRBV-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzofuran core and a trimethoxybenzylidene moiety, which may significantly influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] furan-2-carboxylate. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Core Structure | Benzofuran |

| Substituents | 3,4,5-trimethoxy groups |

| Functional Groups | Ketone and carboxylate |

The biological activity of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate likely involves interactions with various biological targets. The trimethoxybenzylidene moiety may facilitate binding to specific receptors or enzymes, altering their activity. The benzenesulfonate group enhances solubility and cellular uptake, which is crucial for its bioavailability.

Antioxidant Activity

Compounds with similar structural features have demonstrated significant antioxidant properties. The presence of methoxy groups can enhance electron-donating ability, thus contributing to the compound's capacity to scavenge free radicals.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit antimicrobial properties against various pathogens. The compound's unique structure may provide a mechanism for inhibiting bacterial growth through interference with cell wall synthesis or metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing benzofuran and methoxy groups has been documented. These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

Comparative Studies

To better understand the biological activity of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, it is essential to compare it with structurally related compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Lacks methoxy groups | Lower antioxidant activity |

| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene) | Fewer methoxy groups | Moderate antibacterial effects |

| 5-Methoxyflavone | Contains methoxy groups | Strong antioxidant activity |

Case Studies and Research Findings

- Antioxidant Study : A study evaluated the antioxidant capacity of various benzofuran derivatives. It was found that those with multiple methoxy substituents exhibited enhanced radical scavenging activities compared to their counterparts lacking such groups .

- Antimicrobial Testing : A series of benzofuran compounds were tested against Staphylococcus aureus. The results indicated that compounds similar to (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran showed significant inhibition zones in agar diffusion tests .

- Anti-inflammatory Mechanism : Research into the anti-inflammatory effects of benzofuran derivatives revealed that they could inhibit COX enzymes effectively. This suggests a potential pathway for developing anti-inflammatory drugs based on this compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share the benzofuran-3-one core but differ in substituents or ester groups (Table 1):

Table 1: Structural and Physicochemical Comparison

Analysis of Structural Differences and Implications

(i) Benzylidene Substituent Modifications

- Compound from : The 2-methoxyphenyl substituent introduces steric hindrance and alters electronic properties due to the ortho-methoxy position. The E-configuration of the propenylidene chain further impacts spatial arrangement .

(ii) Ester Group Variations

- Furan-2-carboxylate (Target Compound) : The furan ring contributes to π-π stacking interactions but may reduce hydrolytic stability compared to benzoate esters.

- 3,4,5-Trimethoxybenzoate () : This bulkier ester group increases molecular weight and lipophilicity, which could influence membrane permeability .

(iii) Stereochemical Considerations

The Z-configuration in the target compound’s benzylidene moiety is critical for maintaining planar geometry, which may facilitate stacking interactions. In contrast, the E-configuration in ’s compound introduces a non-planar conformation, altering molecular recognition .

Spectroscopic and Analytical Data

- NMR Spectroscopy : highlights the use of ¹H-NMR and ¹³C-NMR to confirm structures of benzofuran derivatives, suggesting similar techniques apply to the target compound and its analogues .

- Crystallography : Tools like SHELX and ORTEP-3 () are widely used for resolving stereochemistry and confirming Z/E configurations in such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。